molecular formula C19H19NO2 B11402743 N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11402743
M. Wt: 293.4 g/mol
InChI Key: NIRYPZZYXKZYEV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (Molecular Formula: C₂₀H₂₁NO₂; Molecular Weight: 307.4 g/mol) is an acetamide derivative featuring a 5-methylbenzofuran core linked to a 3,4-dimethylphenyl group via an acetamide bridge . The compound’s structural uniqueness lies in the synergistic combination of a lipophilic benzofuran ring and a substituted phenyl group, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-4-7-18-17(8-12)15(11-22-18)10-19(21)20-16-6-5-13(2)14(3)9-16/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

NIRYPZZYXKZYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H21NC_{18}H_{21}N and molecular weight of approximately 265.37 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and a substituted phenyl group that may enhance its pharmacological properties.

Mechanisms of Biological Activity

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Receptor Interaction : The compound may interact with specific receptors in the body, such as muscarinic acetylcholine receptors. Activation of these receptors has been linked to cellular proliferation and resistance to apoptosis in cancer cells .
  • Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit enzymes involved in cancer progression or neurodegenerative diseases. For example, inhibition of cholinesterase and monoamine oxidase B has been reported for similar compounds .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in FaDu tumor cells
Enzyme InhibitionInhibited cholinesterase; potential for Alzheimer's
Receptor BindingLigand for M3 muscarinic receptor

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzofuran derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The compound showed promise in inhibiting amyloid-beta aggregation and enhancing cognitive function in animal models, highlighting its potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Differences vs. Target Compound Source
N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (Target) C₂₀H₂₁NO₂ 307.4 - 5-methylbenzofuran
- 3,4-dimethylphenyl acetamide
Reference compound
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide C₂₂H₂₅NO₄ 367.4 - 5-ethylbenzofuran
- 3,4-dimethoxyphenethyl group
Ethyl vs. methyl on benzofuran; methoxy vs. methyl groups
N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide C₁₉H₁₉NO₂ 293.4 - 5-methylbenzofuran
- 4-ethylphenyl
Ethyl substituent at phenyl para-position
N-(5-chloro-2-methoxyphenyl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide C₂₀H₁₉ClNO₃ 356.8 - 5,6-dimethylbenzofuran
- 5-chloro-2-methoxyphenyl
Chloro and methoxy substituents; dimethyl on benzofuran
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) C₁₉H₂₃NO₃ 313.4 - 3,4-dimethylphenyl
- Hydroxy-methoxyphenethyl chain
Additional polar hydroxy-methoxy group

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to analogs with methoxy (e.g., C₂₂H₂₅NO₄ in ), which may enhance blood-brain barrier penetration. Conversely, the hydroxy-methoxy group in compound 9b introduces polarity, likely reducing CNS permeability.
  • Electronic Effects: Chlorine in C₂₀H₁₉ClNO₃ introduces electronegativity, enabling halogen bonding with targets, whereas methoxy groups (C₂₂H₂₅NO₄ ) participate in hydrogen bonding.

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